molecular formula C21H25ClN2O B2924597 2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955791-19-2

2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No. B2924597
CAS RN: 955791-19-2
M. Wt: 356.89
InChI Key: FDJJZKLOVSDVIK-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a benzamide derivative with a quinoline and a propyl group attached. Benzamides are a class of compounds containing a benzene ring attached to an amide group . Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. The benzamide portion of the molecule would contribute to its polarity, and the quinoline portion could potentially participate in aromatic stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Quinazolines : Research into the synthesis and characterization of new quinazolines demonstrates their potential as antimicrobial agents. This involves the development of compounds with significant antibacterial and antifungal activities, indicating the utility of similar chemical structures in drug development and therapeutic applications (Desai, Shihora, & Moradia, 2007).

Biological Activities

  • Analgesic Activity : Studies on new pyrazoles and triazoles bearing a quinazoline moiety reveal their analgesic activities. This research underscores the potential of quinazoline derivatives in pain management and the development of new analgesic drugs (Saad, Osman, & Moustafa, 2011).
  • Antimicrobial and Anticancer Evaluation : Investigations into 2-chloro-3-hetarylquinolines highlight their antibacterial and anticancer properties. This suggests that compounds within this chemical class could contribute to new treatments for infectious diseases and cancer (Bondock & Gieman, 2015).

Material Science

  • Catalytic Applications : The synthesis of half-titanocene chlorides with benzimidazolyl-N-phenylquinoline-8-carboxamide ligands showcases applications in ethylene polymerization and copolymerization. This research provides insights into the use of quinoline derivatives in catalysis and polymer science (Sun et al., 2010).

Chemical Methodologies

  • Organic Reactions Catalysis : The development of one-pot synthesis methods for 2-arylbenzoxazole derivatives via Cu(I) catalyzed C–N/C–O coupling highlights the utility of chloro-phenyl-benzamides in facilitating complex organic reactions. This underscores the role of similar compounds in advancing synthetic organic chemistry (Miao et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, some benzamide derivatives have been studied for their potential antipsychotic or anticancer effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, based on the known activities of benzamides and quinolines .

properties

IUPAC Name

2-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O/c1-2-13-24-14-5-6-17-15-16(9-10-20(17)24)11-12-23-21(25)18-7-3-4-8-19(18)22/h3-4,7-10,15H,2,5-6,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJJZKLOVSDVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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